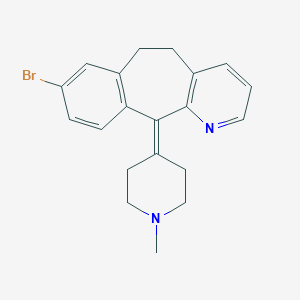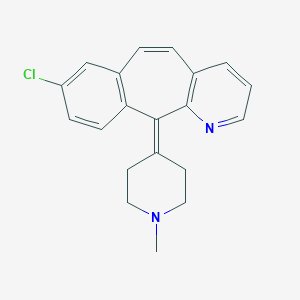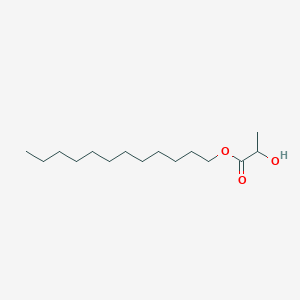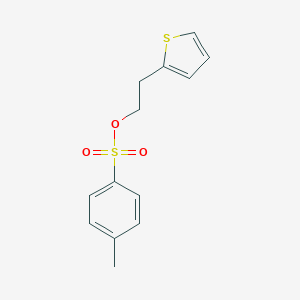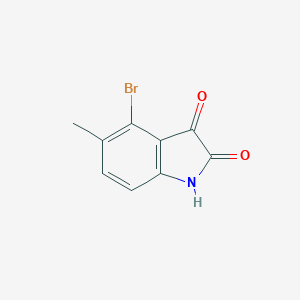
4-Bromo-5-methylisatin
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Synthesis Analysis
The synthesis of derivatives related to 4-Bromo-5-methylisatin involves multi-step chemical reactions. A notable example includes the synthesis of 6-bromomethyl-3,4-dihydro-2-methyl-4-oxoquinazoline, where 2-amino-5-methylbenzoic acid is prepared through a series of reactions including treating p-toluidine with chloral hydrate and hydroxylamine hydrochloride, followed by oxidation and bromination steps to yield the final product (Cao Sheng-li, 2004).
Molecular Structure Analysis
The molecular structure and vibrational frequencies of isatin derivatives, including those similar to 4-Bromo-5-methylisatin, have been studied using density functional theory (DFT) and spectroscopic methods such as FT-IR and FT-Raman. These studies provide insights into the effects of substituents on the molecule's properties and help in understanding the molecular geometry, stability, and electronic parameters of these compounds (T. Polat et al., 2015).
Chemical Reactions and Properties
4-Bromo-5-methylisatin and its derivatives undergo various chemical reactions, forming a range of biologically active compounds. The Schiff and Mannich bases derived from isatin derivatives exhibit significant antibacterial, antifungal, and anti-HIV activities. These activities are attributed to the structural features and the presence of bromo and methyl groups in the isatin backbone (S. Pandeya et al., 1999).
Physical Properties Analysis
The physical properties of isatin derivatives, including solubility, melting points, and crystalline structure, are influenced by substituents such as bromo and methyl groups. The crystalline structure of these compounds, determined through X-ray crystallography, reveals detailed information about the molecular arrangement and hydrogen bonding interactions, essential for understanding their chemical behavior and reactivity (Wen-Hui Li, 2009).
Safety and Hazards
特性
IUPAC Name |
4-bromo-5-methyl-1H-indole-2,3-dione |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6BrNO2/c1-4-2-3-5-6(7(4)10)8(12)9(13)11-5/h2-3H,1H3,(H,11,12,13) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DKAVQCARZCYRIS-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C2=C(C=C1)NC(=O)C2=O)Br |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6BrNO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10346325 |
Source


|
| Record name | 4-Bromo-5-methylisatin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10346325 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
240.05 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Bromo-5-methylisatin | |
CAS RN |
147149-84-6 |
Source


|
| Record name | 4-Bromo-5-methylisatin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10346325 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-Bromo-5-methylisatin | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Q & A
Q1: What is the significance of 4-Bromo-5-methylisatin in pharmaceutical chemistry?
A1: 4-Bromo-5-methylisatin is a key starting material in the synthesis of Nolatrexed Dihydrochloride [, ]. Nolatrexed is a potent inhibitor of thymidylate synthase, an enzyme crucial for DNA synthesis, making it a target for anticancer therapies.
Q2: How is 4-Bromo-5-methylisatin transformed into Nolatrexed Dihydrochloride?
A2: Several synthetic routes utilize 4-Bromo-5-methylisatin as a precursor to Nolatrexed Dihydrochloride. One approach involves a multi-step process including a Baeyer-Villiger reaction, esterification, cyclization, an Ullmann reaction, and finally, salt formation to yield the final product []. A newer method utilizes potassium peroxydisulfate and sodium methoxide to directly convert 4-Bromo-5-methylisatin into the methyl anthranilate intermediate, simplifying the synthesis []. This newer method also optimizes the Ullmann reaction and copper removal steps, resulting in higher yield and purity.
Q3: Aside from Nolatrexed, are there other applications for 4-Bromo-5-methylisatin in chemical synthesis?
A3: Yes, research demonstrates that 4-Bromo-5-methylisatin can be used to synthesize 2-Amino-6-methyl-5-(pyridin-4-ylsulfanyl)-3H-quinazolin-4-one []. This synthesis highlights the versatility of 4-Bromo-5-methylisatin as a building block for various heterocyclic compounds, which are commonly found in pharmaceuticals and biologically active molecules. Additionally, the research discovered that 4-mercaptopyridine and its analogues can protect the bromo group on the quinazoline ring from unwanted substitution reactions during synthesis [].
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![4-(4-((4'-Chloro-4,4-dimethyl-3,4,5,6-tetrahydro-[1,1'-biphenyl]-2-yl)methyl)piperazin-1-yl)benzoic acid](/img/structure/B30748.png)
![(3S,7S,8S,9S,10R,13R,14S,17R)-17-[(2R,5R)-5-Ethyl-6-methylheptan-2-yl]-7-methoxy-10,13-dimethyl-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-ol](/img/structure/B30752.png)
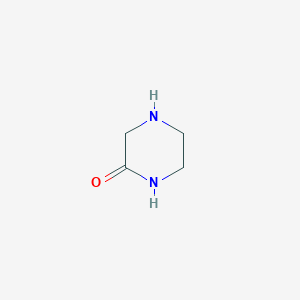
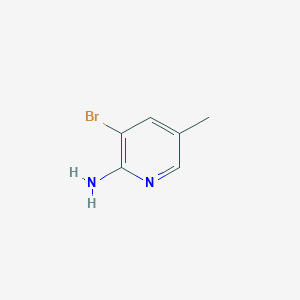
![5-[[1-[[1-[[1-[(4-Methoxynaphthalen-2-yl)amino]-1-oxo-3-phenylpropan-2-yl]amino]-1-oxopropan-2-yl]amino]-1-oxopropan-2-yl]amino]-5-oxopentanoic acid](/img/structure/B30769.png)
